FALL-39 -

FALL-39

Catalog Number: EVT-245798
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FALL-39 was discovered through screening a human bone marrow complementary DNA library using a polymerase chain reaction probe derived from the PR-39 gene. This led to the identification of eight clones that provided information about FALL-39, which is derived from a cathelin-like precursor protein consisting of 170 amino acids. The processing of this precursor is hypothesized to involve a dibasic site that facilitates the maturation of FALL-39 .

Classification

FALL-39 is classified as an antimicrobial peptide (AMP), which are small proteins that play critical roles in the innate immune response by exhibiting broad-spectrum activity against bacteria, fungi, and viruses. Its classification as a peptide antibiotic positions it within a group of molecules that are crucial for host defense against pathogens .

Synthesis Analysis

Methods

The synthesis of FALL-39 involves chemical methods that allow for the production of the peptide in vitro. The peptide was chemically synthesized based on the deduced amino acid sequence from the identified cDNA clone. The synthetic process typically includes solid-phase peptide synthesis, which allows for precise control over the sequence and purity of the final product.

Technical Details

The synthetic process utilized for FALL-39 involves:

  1. Solid-phase synthesis: This method anchors the growing peptide chain to an insoluble resin, facilitating easier purification.
  2. Coupling reactions: Amino acids are sequentially added to form the desired peptide chain through amide bond formation.
  3. Cleavage and purification: After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure

The molecular structure of FALL-39 can be characterized by its linear sequence of amino acids, which contributes to its functional properties. Notably, residues 13-34 are predicted to adopt an amphipathic helical conformation, which is essential for its interaction with microbial membranes.

Data

Chemical Reactions Analysis

Reactions

FALL-39 exhibits potent antibacterial activity against various Gram-negative bacteria, including Escherichia coli and Bacillus megaterium. The mechanism by which FALL-39 exerts its antibacterial effects likely involves disruption of bacterial cell membranes due to its amphipathic nature.

Technical Details

The interactions between FALL-39 and bacterial membranes are characterized by:

  1. Membrane permeabilization: The amphipathic structure allows FALL-39 to insert into lipid bilayers, leading to membrane disruption.
  2. Electrostatic interactions: The positively charged regions of FALL-39 interact with negatively charged components of bacterial membranes, enhancing binding affinity and subsequent membrane destabilization .
Mechanism of Action

Process

The mechanism of action for FALL-39 primarily involves:

  1. Membrane disruption: Upon contact with bacterial cells, FALL-39 disrupts their membranes, leading to leakage of cellular contents.
  2. Cytotoxic effects: This disruption ultimately results in cell death due to loss of homeostasis.

Data

Experimental studies have demonstrated that synthetic FALL-39 retains significant antimicrobial activity in vitro, underscoring its potential as a therapeutic agent against bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

FALL-39 is characterized by:

  • Molecular Weight: Approximately 4,000 Daltons (exact weight may vary based on specific amino acid composition).
  • Solubility: Likely soluble in aqueous environments due to its polar and amphipathic nature.

Chemical Properties

Key chemical properties include:

  • Stability: The absence of cysteine may confer increased stability against oxidative degradation compared to other peptides.
  • Activity Spectrum: Demonstrates broad-spectrum antimicrobial activity against various pathogens.

Relevant analyses indicate that FALL-39's structural properties contribute significantly to its function as an antimicrobial agent .

Applications

FALL-39 has potential applications in various scientific fields:

  1. Antibiotic development: As a model for designing new antimicrobial agents that can combat antibiotic-resistant bacteria.
  2. Immunology research: Understanding its role in human immune responses could lead to advancements in immunotherapy.
  3. Biotechnology: Potential use in developing novel therapeutic peptides for clinical applications targeting infections or inflammatory diseases .
Historical Context and Discovery of FALL-39

Emergence in Antimicrobial Peptide Research: From PR-39 to FALL-39 Lineage

The discovery of FALL-39 emerged from investigations into mammalian host defense peptides, particularly studies of porcine PR-39. PR-39, a proline/arginine-rich peptide antibiotic, was originally purified from pig (Sus scrofa domestica) intestine and bone marrow. It demonstrated broad-spectrum antibacterial activity against Gram-negative bacteria, with efficacy comparable to tetracycline. Mechanistically, PR-39 inhibits bacterial DNA and protein synthesis and contributes to wound repair by inducing extracellular matrix components [6] [9].

Attempts to identify a human ortholog of PR-39 using conserved prepro-region probes unexpectedly revealed a distinct peptide antibiotic. Screening of a human bone marrow cDNA library yielded eight clones encoding a novel 39-residue peptide, designated FALL-39 based on its initial phenylalanine-alanine-leucine-leucine (FALL) N-terminal sequence and total length [6] [10]. Unlike defensins (the dominant class of human antimicrobial peptides featuring three disulfide bridges), FALL-39 was cysteine-free and lacked tryptophan. This structural distinction positioned it outside known human antimicrobial peptide families and suggested a unique evolutionary trajectory within the cathelicidin lineage [6] [9].

Synthetic FALL-39 exhibited potent, direct antimicrobial activity against Escherichia coli D21 and Bacillus megaterium Bm11 in basal medium E. Biophysical analysis predicted residues 13-34 formed a perfect amphipathic helix, confirmed by circular dichroism (CD) spectroscopy showing 30% helix induction in medium E. This helical conformation is critical for membrane disruption, a key mechanism of cationic antimicrobial peptides [6] [10].

Table 1: Key Characteristics of PR-39 and FALL-39

FeaturePorcine PR-39Human FALL-39
Discovery SourceIntestine, Bone MarrowBone Marrow cDNA Library
Amino Acid Residues3939
Key ResiduesProline/Arginine-rich (24 Pro, 6 Arg)Cysteine-free, Tryptophan-free
Structural MotifExtended proline-rich; no stable helixPredicted amphipathic α-helix (residues 13-34)
Initial Activity TestGram-negative bacteriaE. coli D21, B. megaterium Bm11
Expression SitesMyeloid cells, wound fluidBone marrow, testis (mRNA)

Genomic Identification: cDNA Library Screening and Phylogenetic Classification

The complete gene for FALL-39, designated FALL39, was characterized as a compact 1,963 bp sequence comprising four exons [1]:

  • Exons 1–3: Encode the signal peptide and the conserved cathelin domain (a 99–114 amino acid region sharing high homology with the cathepsin L inhibitor, cathelin).
  • Exon 4: Encodes the mature, variable C-terminal antimicrobial peptide (FALL-39) [1] [9].

This genomic structure is characteristic of the cathelicidin family. Southern blot and phylogenetic analyses revealed FALL39 is the sole cathelicidin gene in the human genome, contrasting with multiple cathelicidin genes found in livestock (e.g., cattle possess >10 genes clustered on chromosome 22q24) [1] [9]. The human gene (CAMP) resides on chromosome 3p21.3.

Screening methodologies played a pivotal role in FALL-39’s identification:

  • cDNA Library Construction: mRNA from human bone marrow was reverse-transcribed using oligo(dT) primers annealing to the poly-A tail, generating cDNA clones [1] [2].
  • Probe Screening: A PCR-derived probe based on the conserved porcine PR-39 prepro-region hybridized to unexpected clones in the human bone marrow library, leading to FALL-39’s discovery [6].
  • Expression Profiling: Northern blot analyses localized FALL39 mRNA predominantly to bone marrow and testis, indicating tissue-specific expression within myeloid lineages and reproductive tissues [1] [6] [9].

Antibodies against synthetic FALL-39 (anti-(FA-LL-37) IgG localized the mature peptide to human granulocytes. Subsequent isolation and structural analysis from degranulated granulocytes identified the physiologically processed, active form as LL-37 (starting with leucine-leucine residues), generated by cleavage of the cathelin domain by serine proteases like proteinase 3 [1] [9].

Table 2: Genomic Structure and Expression of the FALL39 (CAMP) Gene

Genomic FeatureDetails
Gene SymbolFALL39 / CAMP
Chromosomal Location3p21.3
Gene Size1,963 bp
Exon Count4
Exon 1Encodes signal peptide (29-30 aa)
Exons 2-3Encode cathelin domain (highly conserved; 99-114 aa)
Exon 4Encodes mature antimicrobial peptide FALL-39 (39 aa)
Key Regulatory SitesBinding sites for acute-phase-response factors (promoter/intron 2); IL-6 responsive
Primary mRNA SitesBone marrow, testis
Mature Protein LocationGranulocyte granules (processed to LL-37)

Nomenclature Evolution: Taxonomic and Functional Basis

The nomenclature of FALL-39 reflects a shift from sequence-based labeling to functional and structural classification within the cathelicidin family:

  • FALL-39 (1995): The initial designation was purely descriptive, derived from the peptide’s First four amino acids (Phe-Ala-Leu-Leu; FALL) and its total length (39 residues) [6] [10].
  • hCAP-18 (1996): As the full precursor protein was characterized, the name human Cationic Antimicrobial Protein (18 kDa) gained prominence, emphasizing the molecular weight (18 kDa) and general function of the 170-amino acid proprotein [1] [9].
  • LL-37 (1997 onward): Biochemical isolation of the mature, active peptide from granulocytes revealed N-terminal truncation. The physiologically relevant form starts at Leu¹ (leucine) and is 37 residues long, hence LL-37 (Leu-Leu residues at positions 1-2, 37 aa total). This name signifies the processed, bioactive entity [1] [9].
  • CAMP: The gene symbol CAMP (Cathelicidin AntiMicrobial Peptide) was formally adopted, aligning with the conserved cathelin domain present in the precursor across species and the peptide’s function [9].

This evolution underscores a broader principle in peptide taxonomy: initial names often reflect discovery context (sequence/length), while mature nomenclature incorporates processing status, biological function, and evolutionary relationships. The transition from FALL-39 to LL-37 specifically highlights the critical distinction between the predicted peptide sequence and the actual mature, functional form generated by post-translational proteolysis. Functionally, LL-37 retains the core helical domain (residues 13-34 of FALL-39) essential for antimicrobial activity and immunomodulatory functions [1] [9] [10].

The peptide’s taxonomic placement within the cathelicidin family is firmly established based on:

  • The invariant presence of the cathelin pro-domain.
  • Genomic structure conservation (4-exon genes).
  • Origin from myeloid/bone marrow cells [9].Despite being the sole human cathelicidin, LL-37 (FALL-39-derived) exhibits functional diversity comparable to multi-cathelicidin systems in other mammals, participating in direct microbial killing, LPS neutralization, chemotaxis, and wound healing [9].

Table 3: Nomenclature Evolution of FALL-39/LL-37

DesignationBasisScopeFunctional Context
FALL-39N-terminal sequence (FALL) + length (39 aa)Predicted mature peptide sequenceInitial synthetic form; cDNA clone product
hCAP-18Human Cationic Antimicrobial Protein (18 kDa)Full precursor protein (170 aa)Storage form in granules
LL-37N-terminal sequence (LL) + length (37 aa)Physiologically processed mature peptideBioactive form released upon activation
CAMPCathelicidin Antimicrobial PeptideGene name (CAMP)Genetic/evolutionary classification

Properties

Product Name

FALL-39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.